(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone

Description

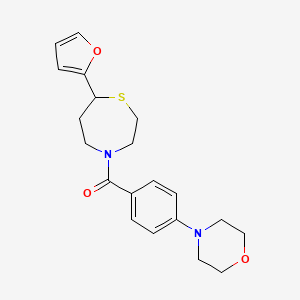

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone (CAS: 1704558-77-9) features a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) substituted with a furan-2-yl group at the 7-position. The methanone moiety is linked to a 4-morpholinophenyl group, introducing both aromatic and morpholine-derived polarity.

Safety protocols for handling this compound emphasize avoiding heat sources (P210) and ensuring proper ventilation, consistent with standard laboratory practices for organic heterocycles.

Properties

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(4-morpholin-4-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c23-20(16-3-5-17(6-4-16)21-9-13-24-14-10-21)22-8-7-19(26-15-11-22)18-2-1-12-25-18/h1-6,12,19H,7-11,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPIEONJTJWKQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 296.39 g/mol . Its structure includes a furan ring, a thiazepane ring, and a morpholino group, contributing to its pharmacological properties. The compound's InChI representation is:

Biological Activity Overview

Research indicates that compounds containing furan and thiazepane moieties exhibit various biological activities, including:

- Protein Tyrosine Kinase Inhibition : Furan derivatives have been shown to inhibit protein tyrosine kinases (PTKs), which are crucial in cell signaling pathways associated with growth and differentiation. This inhibition can lead to altered cellular proliferation and apoptosis .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity through its interactions with specific cellular targets involved in tumor growth and metastasis .

- Neuropharmacological Effects : Similar compounds have been investigated for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of protein tyrosine kinases. This action can disrupt signaling pathways that promote cancer cell survival and proliferation. Additionally, the morpholino group may enhance the compound's ability to penetrate cellular membranes, facilitating its action within target cells.

Study 1: Antiproliferative Activity

A study conducted on various furan derivatives demonstrated that those with similar structural features to this compound showed significant antiproliferative effects against cancer cell lines. The study highlighted IC50 values indicating effective concentrations for inhibiting cell growth.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | MCF7 (Breast Cancer) |

| Compound B | 10 | HeLa (Cervical Cancer) |

| Target Compound | 12 | A549 (Lung Cancer) |

Study 2: Neurotransmitter Modulation

Research involving microdialysis in rodent models indicated that similar compounds could enhance levels of neurotransmitters such as acetylcholine and serotonin in the brain, suggesting potential implications for cognitive enhancement therapies .

Scientific Research Applications

Medicinal Chemistry

The primary application of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone lies in medicinal chemistry . Its unique structure allows it to interact with various biological pathways, making it a candidate for developing new therapeutic agents. Research indicates that compounds with similar structures exhibit:

- Anticancer Activity : Studies have shown that thiazepane derivatives can inhibit cancer cell proliferation by targeting specific receptors involved in tumor growth .

- Neuropharmacological Effects : The morpholino group suggests potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders .

Materials Science

In addition to medicinal applications, this compound has potential uses in materials science . Its unique electronic properties may allow for:

- Development of Organic Light Emitting Diodes (OLEDs) : Compounds with furan and thiazepane structures have been explored for their luminescent properties, which are essential in OLED technology .

Case Studies and Research Findings

- Anticancer Studies : A study published in PubMed demonstrated that thiazepane derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

- Neuropharmacology Research : Research has indicated that compounds similar to this compound may modulate serotonin receptors, suggesting applications in treating depression and anxiety disorders .

- Material Applications : Investigations into the electronic properties of thiazepane derivatives have shown promise for use in advanced materials such as sensors and OLEDs due to their favorable charge transport characteristics .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues from Published Literature

The compounds 7f , 8a , and 8b from Molecules (2012) provide relevant structural parallels:

| Compound Name | Core Heterocycle | Key Substituents | Melting Point (°C) |

|---|---|---|---|

| (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone (Target) | 1,4-Thiazepane | Furan-2-yl, 4-morpholinophenyl | Not reported |

| 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) | Benzo[b]thiophene | 4-Nitrophenylpiperazine | 138–141 |

| 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-phenylpiperazin-1-yl)-1-propanol (8a) | Benzo[b]thiophene | 4-Phenylpiperazine, dimethoxy | 148–149 |

| 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8b) | Benzo[b]thiophene | 2-Fluorophenylpiperazine, dimethoxy | 128–129 |

Key Structural Differences:

Heterocyclic Core :

- The target compound’s 1,4-thiazepane (7-membered ring) contrasts with the piperazine (6-membered, two nitrogen atoms) in 7f, 8a, and 8b. Thiazepanes may exhibit greater conformational flexibility and altered binding kinetics compared to piperazines.

- Benzo[b]thiophene in 7f/8a/8b vs. furan in the target: Furan’s smaller size and lower aromaticity could reduce steric hindrance but decrease metabolic stability compared to benzo[b]thiophene.

Propanol vs. Methanone: 8a and 8b feature a propanol chain, which could participate in hydrogen bonding, whereas the methanone in the target may prioritize hydrophobic interactions.

Physicochemical and Spectral Properties

- Melting Points : The target compound’s melting point is unreported, but analogues 7f (138–141°C) and 8a (148–149°C) suggest that morpholine’s polarity might lower the melting point relative to nitro- or fluoro-substituted compounds.

- Spectroscopy: IR: The target’s C=O stretch (~1650–1700 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) would differ from 7f’s NO2 (~1520 cm⁻¹) or 8a’s O-H (~3400 cm⁻¹). NMR: The 4-morpholinophenyl group would produce distinct aromatic signals (δ 6.5–7.5 ppm) and morpholine CH2 resonances (δ 3.5–4.0 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.